Cbz-NH-PEG12-C2-acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

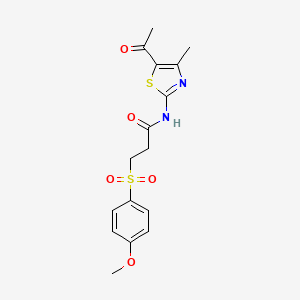

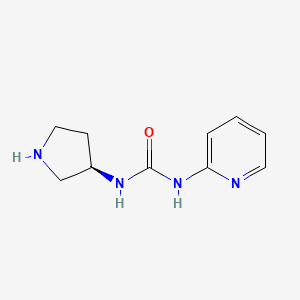

Cbz-NH-PEG12-C2-acid is a PEG-based PROTAC linker . It can be used in the synthesis of PROTACs .

Molecular Structure Analysis

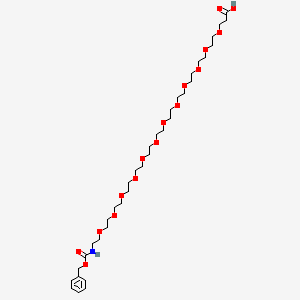

The molecular weight of this compound is 751.86 . Its chemical formula is C35H61NO16 . The SMILES representation is O=C(OCC1=CC=CC=C1)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(O)=O .Aplicaciones Científicas De Investigación

Enhancement of Drug Solubility and Dissolution Rate

Research has shown that the use of polyethylene glycol (PEG) as a component in drug formulations can significantly enhance the solubility and dissolution rate of poorly water-soluble drugs like carbamazepine. A study by Perissutti et al. (2003) described the formulation design of carbamazepine fast-release tablets prepared by a melt granulation technique using PEG as a melting binder. This method showed remarkable enhancement in drug dissolution rate compared to physical mixtures and the pure drug, highlighting the role of PEG in improving pharmaceutical formulations (Perissutti, Rubessa, Moneghini, & Voinovich, 2003).

Solid Dispersions for Improved Drug Release

Solid dispersions of CBZ using PEG have been investigated for their potential to increase the rate and extent of drug dissolution. Doshi, Ravis, and Betageri (1997) prepared solid dispersions of CBZ with PEG 4000 and PEG 6000, demonstrating dramatic increases in the rate and extent of CBZ dissolution from these solid dispersions. Their findings suggest that PEG-based solid dispersions could be a viable strategy for enhancing the bioavailability of drugs like carbamazepine (Doshi, Ravis, & Betageri, 1997).

Drug Encapsulation and Release Behavior

Investigations into the encapsulation and release behavior of drugs using PEG-linked systems have been conducted to optimize drug delivery. Zhang, Arshad, and Ullah (2015) explored the encapsulation and release of carbamazepine using amphiphilic Lipid-b-poly(ethylene glycol) (Lipid-PEG) conjugates. Their research provided insights into the drug entrapment capacity and release patterns of CBZ-loaded micelles, which could inform the development of more efficient drug delivery vehicles (Zhang, Arshad, & Ullah, 2015).

Mecanismo De Acción

Target of Action

Cbz-NH-PEG12-C2-acid is a PEG-based linker for Proteolysis Targeting Chimeras (PROTACs) which joins two essential ligands . These ligands are crucial for forming PROTAC molecules . One of the ligands is for an E3 ubiquitin ligase and the other is for the target protein .

Mode of Action

The this compound linker enables selective protein degradation by leveraging the intracellular ubiquitin-proteasome system within cells . The PROTACs exploit this system to selectively degrade target proteins .

Biochemical Pathways

The biochemical pathways affected by this compound are those involved in the ubiquitin-proteasome system . This system is crucial for the degradation of proteins within cells . By exploiting this system, this compound can selectively degrade target proteins .

Result of Action

The molecular and cellular effects of this compound’s action are the selective degradation of target proteins . This degradation is achieved by exploiting the ubiquitin-proteasome system within cells .

Action Environment

The action environment of this compound is within cells, where it leverages the ubiquitin-proteasome system to selectively degrade target proteins . Environmental factors that could influence the compound’s action, efficacy, and stability include the presence and concentration of the target protein and E3 ubiquitin ligase, as well as the overall state of the ubiquitin-proteasome system within the cells.

Propiedades

IUPAC Name |

3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(phenylmethoxycarbonylamino)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H61NO16/c37-34(38)6-8-40-10-12-42-14-16-44-18-20-46-22-24-48-26-28-50-30-31-51-29-27-49-25-23-47-21-19-45-17-15-43-13-11-41-9-7-36-35(39)52-32-33-4-2-1-3-5-33/h1-5H,6-32H2,(H,36,39)(H,37,38) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVKANAHNXOWXKU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H61NO16 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

751.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(6-Morpholin-4-yl-1,3-dioxobenzo[de]isoquinolin-2-yl)ethyl pentanoate](/img/structure/B2977936.png)

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-5-ethyl-2-methoxybenzenesulfonamide](/img/structure/B2977940.png)

![1-(2,4-dichlorophenyl)-N-phenyl-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2977948.png)

![Methyl 2-[1-[(1-cyanocyclohexyl)amino]-1-oxopropan-2-yl]oxybenzoate](/img/structure/B2977949.png)

![4-[3,3-Bis(4-hydroxyphenyl)butyl]-5,5-dimethyloxolan-2-one](/img/structure/B2977950.png)

![(2S)-2-[(2-Methylpropan-2-yl)oxy]propan-1-ol](/img/structure/B2977953.png)

![N-(4-chlorobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)furan-2-carboxamide hydrochloride](/img/structure/B2977958.png)

![1-(2-ethylphenyl)-4-{1-[2-(4-methoxyphenoxy)ethyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one](/img/structure/B2977959.png)